
4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Photodynamic Therapy Applications:
- A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base highlighted their potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy. These compounds exhibit favorable properties such as high singlet oxygen quantum yield and good fluorescence, making them suitable for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
- Another study emphasized the spectroscopic, photophysical, and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units. The compound's adequate and favorable fluorescence, singlet oxygen production, and photostability make it a potential photosensitizer candidate in photodynamic therapy, an effective alternative therapy in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).
HIV-1 Infection Prevention:
- Methylbenzenesulfonamide derivatives have garnered interest due to active groups like pyridine, benzenesulfonyl, and bromine atom. Small molecular antagonists based on these derivatives are being explored as targeting preparations in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Antimicrobial and Antifungal Applications:
- A series of 5‑bromo‑2-chloropyrimidin-4-amine derivatives synthesized by nucleophilic substitution reaction with various sulfonyl and acid chlorides exhibited significant in vitro antibacterial and antifungal activities. A compound within this series showed notable antimicrobial activity against tested pathogenic bacterial and fungal strains (Ranganatha et al., 2018).
Cancer Therapy:
- Compounds synthesized under microwave irradiation conditions, including benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, were screened for in vitro anticancer activity against various human cancer cell lines. Some compounds exhibited promising anticancer activity against specific cancer cell lines (Kumar et al., 2015).
Supramolecular Chemistry:
- A study on N-(4-bromobenzoyl)-substituted benzenesulfonamides provided a detailed analysis of molecular packing, intermolecular interactions, and supramolecular architectures. It highlighted how the substituent on the sulfonamide ring can drastically modulate intermolecular interactions and the subsequent supramolecular architectures (Naveen et al., 2017).
Synthesis and Characterization of Pharmaceutical Intermediates:
- The synthesis and characterization of novel compounds, including the reaction of napthalen-1-amine with 4-methylbenzenesulfonyl chloride, resulted in derivatives that were evaluated as potent antibacterial agents and moderate to weak enzyme inhibitors (Abbasi et al., 2015).
properties
IUPAC Name |
4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3S/c1-12-2-8-18-16(10-12)17-11-14(5-9-19(17)24-18)21-25(22,23)15-6-3-13(20)4-7-15/h3-7,9,11-12,21H,2,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLPDXKKZKNTOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


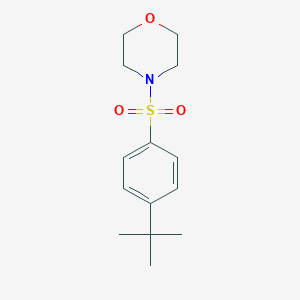
![N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491386.png)
![N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491390.png)
![N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491397.png)
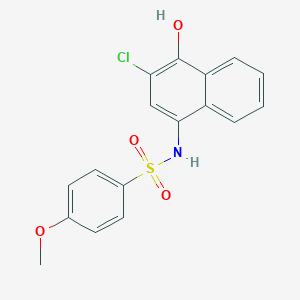
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B491404.png)
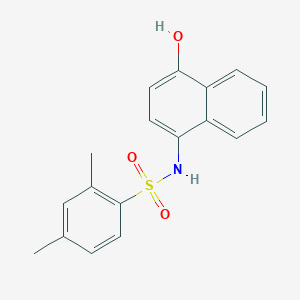
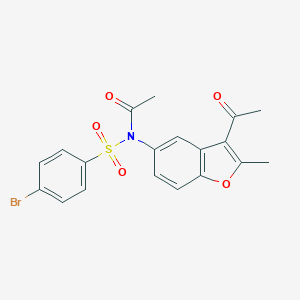
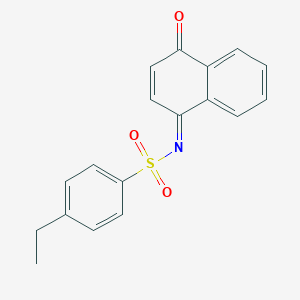
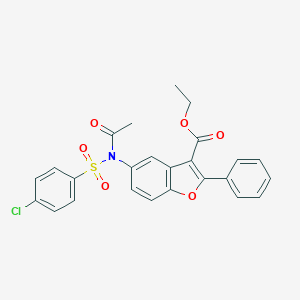
![(4-Chlorophenyl)[2-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B491430.png)
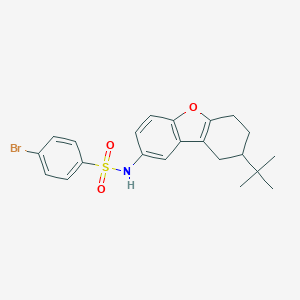
![2,4,6-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491447.png)